1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine
Description
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S3/c1-22-14-2-4-15(5-3-14)23-12-13-8-10-19(11-9-13)25(20,21)17-7-6-16(18)24-17/h2-7,13H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTDYUPDXQNCQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Core: Starting with a piperidine derivative, the core structure is prepared through standard organic synthesis techniques.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Chlorothiophene Moiety: This step involves coupling reactions, such as Suzuki or Stille coupling, to attach the chlorothiophene group.
Addition of the Methoxyphenylthio Group: The final step might involve a thiolation reaction to introduce the methoxyphenylthio group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological processes affected.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Piperidine Derivatives
Key Observations :
- Electron-Withdrawing Effects : The 5-chlorothiophene sulfonyl group in the target compound enhances electrophilicity compared to phenyl sulfonyl groups in other derivatives (e.g., ).
- Thioether vs. Ether Linkages : The thioether in the target compound may improve metabolic stability compared to ethers (e.g., methoxymethyl in ) due to reduced susceptibility to oxidative cleavage .
Table 2: Reported Activities of Related Compounds
Enzyme Inhibition : The sulfonyl group may mimic phosphate groups in ATP-binding pockets (similar to ).
Cellular Penetration : The thioether linkage could enhance bioavailability compared to oxygen-linked analogs .
Physicochemical Properties
Table 3: Predicted Physicochemical Parameters
Analysis :
- The target compound’s higher molecular weight and LogP compared to suggest reduced aqueous solubility, which may necessitate formulation optimization.
Biological Activity
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine, also known by its CAS number 1448136-12-6, is a novel compound with significant potential in medicinal chemistry. Its structural features suggest possible interactions with biological targets, leading to various pharmacological activities. This article reviews the biological activity of this compound based on recent research findings.
The molecular formula of the compound is , with a molecular weight of 436.0 g/mol. The compound features a piperidine ring substituted with a chlorothiophenyl sulfonyl group and a methoxyphenyl thioether, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiproliferative Effects : Many piperidine derivatives have shown promising antiproliferative properties against several cancer cell lines. For instance, studies have demonstrated that piperidone derivatives can inhibit cell proliferation in breast (MCF7), colon (HCT116), and skin (A431) cancer cell lines through mechanisms involving apoptosis and the inhibition of topoisomerase IIα activity .
- Anti-inflammatory Activity : Some synthesized piperidine compounds have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in induced macrophage models . This suggests potential therapeutic applications in inflammatory diseases.
Antiproliferative Studies
A study highlighted the synthesis of various piperidine derivatives, including those structurally related to the target compound. These derivatives were tested against different cancer cell lines, revealing IC50 values that indicate their potency. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 5.2 |
| Compound B | HCT116 | 3.8 |
| Compound C | A431 | 4.5 |
The results indicated that some derivatives exhibited higher efficacy than standard chemotherapeutics like 5-fluorouracil .
Mechanistic Studies
Mechanistic investigations into the activity of piperidine derivatives have shown that they can induce apoptosis in cancer cells through:
- Activation of caspases.
- Disruption of mitochondrial membrane potential.
- Induction of DNA damage signaling pathways.
These studies provide insights into how this compound might exert its biological effects.
Q & A
Q. What synthetic strategies are optimal for preparing 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine with high purity?
Answer: The synthesis typically involves multi-step routes, including sulfonylation of the piperidine core and thioether formation. Key considerations include:
- Catalysts: Use p-toluenesulfonic acid (p-TsOH) to facilitate coupling reactions, as demonstrated in analogous piperidine-thiophene systems .
- Reaction Conditions: Maintain an inert atmosphere (e.g., nitrogen) during sulfonyl chloride reactions to prevent hydrolysis .
- Purification: Employ column chromatography or recrystallization to isolate the compound, monitored by thin-layer chromatography (TLC) for intermediate steps .
- Yield Optimization: Adjust stoichiometry of 5-chlorothiophene-2-sulfonyl chloride and 4-methoxyphenylthiol precursors to minimize byproducts .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substituent positions on the piperidine ring and thiophene-sulfonyl linkage. For example, the sulfonyl group typically appears as a singlet in ¹H NMR (~3.1–3.3 ppm) .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z ~427.02) .
- X-ray Crystallography: Resolve ambiguities in stereochemistry, particularly for the piperidine chair conformation and sulfonyl orientation .
Q. What preliminary biological assays are recommended to screen for pharmacological activity?
Answer:
- Enzyme Inhibition: Test against serine proteases or kinases, as sulfonyl-piperidine derivatives often modulate these targets .
- Antimicrobial Screening: Use broth microdilution assays (e.g., against S. aureus or E. coli) to assess activity, referencing structural analogs with MIC values of 2–8 µg/mL .
- Cytotoxicity: Evaluate in HEK-293 or HepG2 cell lines via MTT assays to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data across analogs?
Answer:
- Comparative Analysis: Compare substituent effects using analogs like 4-chlorophenyl or 4-fluorophenyl variants. For example, replacing 4-methoxyphenyl with 4-methylphenyl (Table 2, ) increases antimicrobial activity by 30% but reduces neuroprotective effects.
- Molecular Docking: Model interactions with target proteins (e.g., cytochrome P450) to explain discrepancies between computational predictions and experimental IC50 values .
- Meta-Analysis: Aggregate data from analogs with shared sulfonyl-piperidine scaffolds to identify trends in logP, polar surface area, and bioavailability .
Q. What methodologies address challenges in computational modeling of this compound’s pharmacokinetics?
Answer:
- ADMET Prediction: Use tools like SwissADME to estimate permeability (e.g., Caco-2 cell predictions) and cytochrome P450 interactions. Adjust for the compound’s high polar surface area (~95 Ų), which may limit blood-brain barrier penetration .
- Solubility Enhancement: Apply COSMO-RS simulations to predict solubility in DMSO/water mixtures, critical for in vivo dosing .
- Free Energy Perturbation (FEP): Quantify binding affinity changes when modifying the thiophene or methoxyphenyl groups .
Q. How can researchers reconcile conflicting data from in vitro vs. in vivo neuroprotective assays?
Answer:
- Metabolite Profiling: Use LC-MS to identify active metabolites in plasma, as sulfonyl-piperidines often undergo hepatic oxidation .
- Dose-Response Calibration: Adjust in vitro concentrations to match in vivo bioavailability, accounting for protein binding (e.g., 85–90% binding observed in analogs ).
- Pathway Analysis: Integrate RNA-seq data from treated neuronal cells to identify off-target effects masking neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
